molecular formula C15H17N3O3 B2922637 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide CAS No. 2034338-35-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide

Cat. No. B2922637
CAS RN: 2034338-35-5
M. Wt: 287.319
InChI Key: QGTKUSSSNGFQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research in chemical synthesis has explored the formation of bonds and structures involving compounds related to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)picolinamide. For instance, Lei et al. (2013) investigated the synthesis of nickel(II) complexes supported by in situ generated polydentate Schiff base ligands, which involve chemical structures akin to picolinamide (Lei et al., 2013). Additionally, Comba et al. (2016) described the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands, highlighting the complex coordination chemistry involving picolinamide derivatives (Comba et al., 2016).

Catalysis and Reaction Mechanisms

Studies have also focused on the use of picolinamide derivatives in catalysis and reaction mechanisms. For example, He et al. (2012) developed efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds, using picolinamide (PA) protected amine substrates (He et al., 2012). This highlights the role of picolinamide derivatives in facilitating complex organic reactions.

Coordination Chemistry and Metal Complexes

Research in coordination chemistry has examined the interaction of picolinamide derivatives with metals. Das et al. (2004) studied ruthenium(III) complexes of N-(aryl)picolinamide, revealing insights into the bonding and electronic properties of these complexes (Das et al., 2004). Such studies are vital for understanding the potential applications of picolinamide derivatives in catalysis and material science.

Spectroscopic Characterization

Tamer et al. (2018) focused on the characterization of picolinic acid derivatives, including spectroscopic analysis and density functional theory (DFT) calculations, which are crucial for understanding the properties and potential applications of these compounds (Tamer et al., 2018).

properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-9-12(21-2)10-14(19)18(11)8-7-17-15(20)13-5-3-4-6-16-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTKUSSSNGFQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.